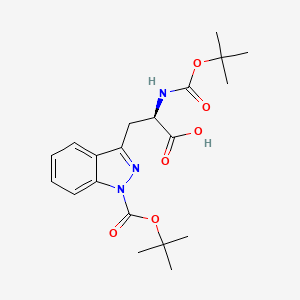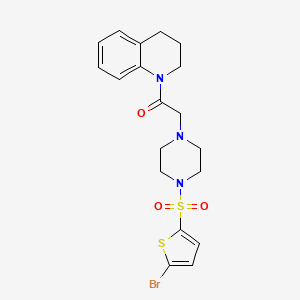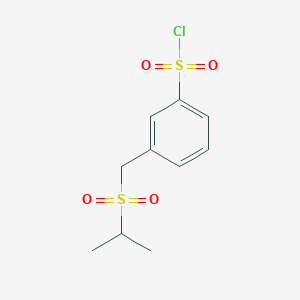
3-((Isopropylsulfonyl)methyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Isopropylsulfonyl)methyl)benzene-1-sulfonyl chloride is a chemical compound characterized by its sulfonyl functional groups. It is a derivative of benzene, featuring an isopropylsulfonyl group attached to the benzene ring via a methylene bridge. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzene-1-sulfonyl chloride and isopropylsulfonyl chloride.
Reaction Steps: The reaction involves the formation of a Grignard reagent from isopropylsulfonyl chloride, followed by its reaction with benzene-1-sulfonyl chloride.
Conditions: The reaction is carried out under anhydrous conditions, often in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Industrial Production Methods:
Scale-Up: The synthesis is performed on an industrial scale using large reactors equipped with efficient cooling systems to control exothermic reactions.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl chloride group with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Sulfides, sulfoxides.
Substitution Products: Amides, esters, thioethers.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays to study enzyme activities and protein interactions. Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its sulfonyl chloride group, which is highly reactive. The mechanism involves the nucleophilic attack on the sulfonyl chloride, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved are specific to the type of reaction and the reagents employed.
Comparison with Similar Compounds
Benzene-1-sulfonyl chloride: Similar structure but lacks the isopropylsulfonyl group.
Isopropylsulfonyl chloride: Similar functional group but lacks the benzene ring.
Toluene-4-sulfonyl chloride: Similar to benzene-1-sulfonyl chloride but with a methyl group on the benzene ring.
Uniqueness: 3-((Isopropylsulfonyl)methyl)benzene-1-sulfonyl chloride is unique due to the combination of the benzene ring and the isopropylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Properties
Molecular Formula |
C10H13ClO4S2 |
|---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
3-(propan-2-ylsulfonylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S2/c1-8(2)16(12,13)7-9-4-3-5-10(6-9)17(11,14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
FDRIFSWNQGVRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


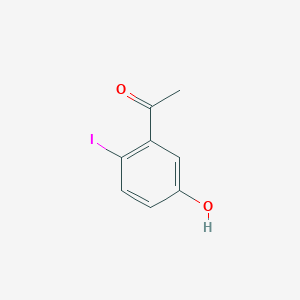
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)

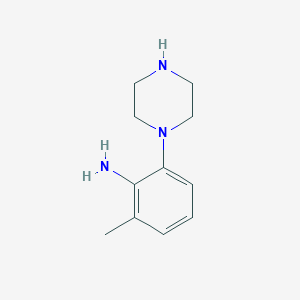
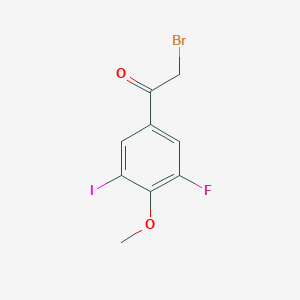
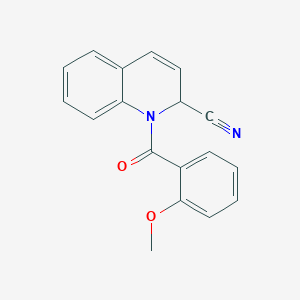



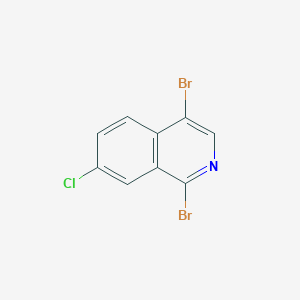
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
